molecular formula C11H10IN3S B1459881 4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- CAS No. 1418273-61-6

4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-

Cat. No. B1459881
M. Wt: 343.19 g/mol
InChI Key: IHKAROKPOUGVMA-UHFFFAOYSA-N
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Description

4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)- (TIP) is a heterocyclic aromatic compound with a molecular formula of C10H8IN3. It is a member of the thienopyrazolone family of compounds and has been the subject of numerous studies due to its potential applications in various scientific research fields. TIP is a valuable compound for its ability to act as a ligand in coordination chemistry, as well as its ability to form various derivatives with different functional groups. As such, TIP has been studied extensively in recent years and has been found to have a wide range of applications, from drug delivery systems to tissue engineering.

Scientific Research Applications

Synthesis and Chemical Properties

Research into thieno[3,4-c]pyrazol derivatives has produced a variety of compounds with significant chemical and biological properties. For example, Rateb et al. (2014) explored the synthesis of Pyrido[2′,3′: 3,4]pyrazolo[1,5‐a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and Pyrazolyl Oxadiazolylthieno[2,3‐b]pyridine Derivatives, showcasing the versatility of pyrazole-based compounds in generating diverse heterocyclic structures with potential for varied applications (Rateb, 2014).

Similarly, Bratenko et al. (2013) developed a method for synthesizing 2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones, highlighting the intramolecular cyclization of 4-sulfanylmethylpyrazole-3-carboxylic acids. This research contributes to the understanding of the chemical synthesis pathways and the potential for creating compounds with enhanced properties (Bratenko, M. K., Barus, M. M., & Vovk, M. V., 2013).

Biological Activities

The exploration of thieno[3,4-c]pyrazol derivatives extends into their biological applications, particularly in the realm of antimicrobial and anticancer activities. Aly et al. (2016) synthesized new heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives and evaluated their antimicrobial efficacy. Their research demonstrates the potential of these compounds in combating various microorganisms, indicating a promising avenue for the development of new antimicrobial agents (Aly, H. M., 2016).

Moreover, Xin et al. (2015) designed and synthesized a series of thieno[3,2-c]pyridin-4-amine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors, showcasing the potential of thieno[3,4-c]pyrazol derivatives in targeted cancer therapy. Their work exemplifies the intersection of chemical synthesis and biomedical research, offering insights into the development of targeted therapeutic agents (Xin, Minhang et al., 2015).

properties

IUPAC Name

2-(4-iodophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN3S/c12-7-1-3-8(4-2-7)15-11(13)9-5-16-6-10(9)14-15/h1-4H,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKAROKPOUGVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
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4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
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4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
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4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
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4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-
Reactant of Route 6
4H-Thieno[3,4-c]pyrazol-3-amine, 2,6-dihydro-2-(4-iodophenyl)-

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